Home > Products > Screening Compounds P57710 > MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT -

MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT

Catalog Number: EVT-15279615
CAS Number:
Molecular Formula: C62H87N9O21
Molecular Weight: 1294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is a specialized compound designed as an agent-linker conjugate primarily for use in antibody-drug conjugates (ADCs). This compound integrates a polyethylene glycol (PEG) linker with a peptide sequence composed of valine, lysine, and glycine, which is connected to a camptothecin derivative known as 7-MAD-MDCPT. The primary applications of this compound lie in cancer therapy and immunological research, particularly for targeting cancer cells while minimizing off-target effects .

Source and Classification

This compound is classified under drug-linker conjugates, specifically targeting applications in oncology. The chemical formula for MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is C62H87N9O21C_{62}H_{87}N_{9}O_{21} with a molecular weight of approximately 1294.4 g/mol . The compound is derived from research on camptothecin peptide conjugates, which are noted for their cytotoxic properties against rapidly dividing cells by inhibiting DNA topoisomerase I .

Synthesis Analysis

Methods and Technical Details

The synthesis of MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT involves several critical steps:

  1. Preparation of the PEG Linker: The PEG8 moiety is synthesized to enhance solubility and bioavailability.
  2. Peptide Linker Synthesis: The peptide sequence (valine, lysine, glycine) is constructed using standard solid-phase peptide synthesis techniques. This involves the sequential addition of protected amino acids to form the desired peptide chain.
  3. Conjugation: The camptothecin derivative is then conjugated to the peptide linker using appropriate coupling reagents, ensuring that the active drug moiety is effectively linked to the delivery system.
  4. Purification: Following synthesis, high-performance liquid chromatography (HPLC) is employed for purification to achieve the desired purity levels before lyophilization for stability.
Chemical Reactions Analysis

Reactions and Technical Details

MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT can undergo various chemical reactions:

  1. Oxidation: Occurs at the camptothecin moiety, potentially leading to oxidized derivatives that may alter biological activity.
  2. Reduction: Reduction reactions can take place at the peptide linker, resulting in modified forms of the compound.
  3. Substitution: The compound can also undergo substitution reactions at the camptothecin moiety, allowing for modifications that may enhance therapeutic efficacy or reduce toxicity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Mechanism of Action

The mechanism of action for MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT primarily involves its interaction with DNA topoisomerase I. The camptothecin component inhibits this enzyme's activity, leading to DNA strand breaks during replication. This action triggers apoptosis in rapidly dividing cells, particularly cancerous ones. The peptide linker facilitates enhanced delivery of the camptothecin moiety to target cells, thereby increasing efficacy while minimizing systemic toxicity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1294.4 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 10 mM.
  • Purity: Typically exceeds 95% after synthesis and purification processes.

These properties contribute significantly to its suitability for therapeutic applications in oncology .

Applications

MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT has significant potential in various scientific applications:

  1. Cancer Research: As an agent-linker conjugate in ADCs, it targets cancer cells effectively while reducing off-target effects.
  2. Immunological Studies: Its ability to modulate immune responses makes it a candidate for research into autoimmune diseases.
  3. Therapeutic Development: Ongoing studies focus on its efficacy in delivering cytotoxic agents selectively to tumor sites, enhancing treatment outcomes while minimizing side effects .

Properties

Product Name

MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[(2R)-1-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-1-oxopropan-2-yl]hexanamide

Molecular Formula

C62H87N9O21

Molecular Weight

1294.4 g/mol

InChI

InChI=1S/C62H87N9O21/c1-5-62(81)45-33-48-56-43(36-71(48)60(79)44(45)37-90-61(62)80)42(41-32-49-50(92-38-91-49)34-47(41)67-56)35-65-57(76)40(4)66-58(77)46(8-6-7-13-63)68-59(78)55(39(2)3)69-52(73)12-16-82-18-20-84-22-24-86-26-28-88-30-31-89-29-27-87-25-23-85-21-19-83-17-14-64-51(72)11-15-70-53(74)9-10-54(70)75/h9-10,32-34,39-40,46,55,81H,5-8,11-31,35-38,63H2,1-4H3,(H,64,72)(H,65,76)(H,66,77)(H,68,78)(H,69,73)/t40-,46+,55+,62+/m1/s1

InChI Key

BBWAOKKZKYVQIA-FLPCTWMVSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)[C@@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.